Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate
Description
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (CAS: 1654021-65-4) is a halogenated furopyridine derivative with the molecular formula C₁₃H₁₂Cl₂N₂O₅ and a molecular weight of 347.15 g/mol . Key structural features include:
- A fused furo[3,2-b]pyridine core.
- Dichloro substituents at positions 5 and 4.
- Ethoxycarbonylamino (-NHCO₂Et) and ethoxycarbonyl (-CO₂Et) groups at positions 3 and 2, respectively.
Properties
IUPAC Name |
ethyl 5,6-dichloro-3-(ethoxycarbonylamino)furo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O5/c1-3-20-12(18)10-9(17-13(19)21-4-2)8-7(22-10)5-6(14)11(15)16-8/h5H,3-4H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZIYQWRTQJIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=C(C=C2O1)Cl)Cl)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of chloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxycarbonyl group: This step often involves esterification reactions using ethyl chloroformate.
Amination: Introduction of the amino group through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols can replace the chloro atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate is a chemical compound with a furo[3,2-b]pyridine structure, featuring a fused ring system that incorporates both furan and pyridine functionalities. It contains two chlorine atoms at the 5 and 6 positions, an ethoxycarbonylamino group at the 3 position, and a carboxylate ester at the 2 position. The molar mass of the compound is approximately 347.15 g/mol. Parchem supplies this chemical compound as a specialty chemical worldwide .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways.
Potential applications:
- Interaction studies may focus on its binding affinity to biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential.
- This compound is used in diverse scientific research.
Structural Comparison
this compound stands out due to its dual chlorine substitution and ethoxycarbonyl functionality, which may enhance its reactivity and biological profile compared to similar compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Furo[3,2-b]pyridine | Basic structure | Lacks substituents |
| Ethyl 5-chloro-3-amino-furo[3,2-b]pyridine | One chlorine atom | Less halogenation |
| Ethyl 5-fluoro-3-amino-furo[3,2-b]pyridine | Fluorine instead of chlorine | Different halogen properties |
| Ethyl 5,6-dibromo-furo[3,2-b]pyridine | Bromine atoms | Different halogen reactivity |
Mechanism of Action
The mechanism of action of ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
Table 1: Key Structural Differences Among Furopyridine Derivatives
Key Observations:
Core Heterocycle: The target compound’s furo[3,2-b]pyridine core differs from furo[2,3-c]pyridine (e.g., in EP2970173) in ring fusion positions, which alter electronic distribution and steric accessibility . Replacement of the furan oxygen with sulfur (as in thieno[3,2-b]pyridine derivatives) increases lipophilicity and may enhance metabolic stability .
Substituent Effects: Halogenation: The 5,6-dichloro groups in the target compound enhance electrophilic substitution resistance compared to non-halogenated analogs like ethyl furo[3,2-b]pyridine-6-carboxylate . Ethoxycarbonylamino Group: This moiety, shared with the patent compound EP2970173, facilitates hydrogen bonding but may increase susceptibility to esterase-mediated hydrolysis .
Key Observations:
- Cyclization : Shiotani’s Dieckmann cyclization () is a common method for furopyridine cores but requires precise control of substituent positioning.
- Cross-Coupling Reactions: The patent compound’s ethynyl group is introduced via Sonogashira coupling, highlighting the utility of palladium catalysis in modifying furopyridine scaffolds .
Table 3: Comparative Properties
*Calculated using fragment-based methods due to lack of experimental data.
Key Observations:
- The patent compound’s ethynylbenzamide substituent introduces rigidity, which is critical for target binding in kinase inhibition .
Biological Activity
Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (CAS: 1654021-65-4) is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂N₂O₅ |
| Molecular Weight | 347.15 g/mol |
| Boiling Point | 414.0 ± 45.0 °C |
| CAS Number | 1654021-65-4 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antitumor Activity
A significant body of research has focused on the antitumor properties of compounds similar to this compound. For instance, studies have shown that derivatives of furocoumarins can induce differentiation in human promyelocytic leukemia cells (HL-60), suggesting potential applications in cancer therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, which may lead to cytotoxic effects in cancer cells .
- Oxidative Stress Induction : Some studies indicate that related compounds can induce oxidative stress, leading to apoptosis in target cells .
Case Studies
- Study on HL-60 Cells : A study examining various coumarins found that certain derivatives could significantly induce differentiation in HL-60 cells. The structure-activity relationship highlighted the importance of specific functional groups in enhancing biological activity .
- Antiproliferative Activity : Research on related pyridine and furocoumarin derivatives demonstrated notable antiproliferative effects against human tumor cell lines. The binding affinity to DNA was quantified, revealing a correlation between structural features and biological efficacy .
Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | DNA Binding & Induction of Apoptosis |
| Esculetin | 15 | Differentiation Induction |
| Imperatorin | 10 | Oxidative Stress Inducer |
Q & A
Q. How to validate crystallographic data (e.g., unit cell parameters) for polymorph screening?
- Protocol : Compare experimental XRD (e.g., triclinic P1, α = 105.006°) with Cambridge Structural Database entries. Use DSC/TGA to assess thermal stability and polymorph transitions .
Safety & Environmental Compliance
Q. What waste management protocols are recommended for halogenated byproducts?
- Guidelines : Halogenated solvents (e.g., DCM) require distillation recovery . Neutralize acidic/aqueous waste with CaCO₃ before disposal. Document MSDS-compliant procedures for regulatory audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
